molecular formula C17H14ClF2NO5S2 B12624330 C17H14ClF2NO5S2

C17H14ClF2NO5S2

Cat. No.: B12624330
M. Wt: 449.9 g/mol
InChI Key: MKPVHGGRRVTCKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H14ClF2NO5S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H14ClF2NO5S2 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions are used to introduce chlorine and fluorine atoms into the molecule.

    Sulfonation Reactions: Sulfonation is employed to attach sulfonyl groups to the aromatic rings.

    Amidation Reactions: Amidation is used to form the amide bond in the molecule.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C17H14ClF2NO5S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the molecule can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

C17H14ClF2NO5S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H14ClF2NO5S2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

C17H14ClF2NO5S2: can be compared with other similar compounds such as:

    C17H17Cl2NO5S2: This compound has similar structural features but differs in the number of chlorine and fluorine atoms.

    C17H14ClF2NO4S2: This compound lacks one oxygen atom compared to .

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

C17H14ClF2NO5S2 is a synthetic compound that has garnered attention due to its promising biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes halogenated groups, which are often associated with enhanced biological activity. The presence of chlorine and fluorine atoms can influence the lipophilicity and electron-withdrawing properties of the molecule, potentially enhancing its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against influenza viruses. For example, derivatives of this compound demonstrated significant inhibition of H5N1 virus growth with a high inhibition percentage (91.2%) and low cytotoxicity levels (79.3%) when compared to standard antiviral agents . The study indicated a positive correlation between the compound's lipophilicity and its antiviral efficacy, suggesting that modifications to its structure could further enhance its activity.

Case Study: Influenza Virus Inhibition

CompoundInhibition (%)Cytotoxicity (%)
This compound Derivative 191.279.3
This compound Derivative 29.72.4

This data illustrates the potential for developing effective antiviral agents based on the structural modifications of this compound.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects through mechanisms such as ROS (reactive oxygen species) generation and interference with tubulin polymerization .

Efficacy Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-720.1
Hela30.98
HCT11622.7

The IC50 values demonstrate that this compound derivatives possess significant antiproliferative effects against these cancer cell lines, indicating their potential utility in cancer therapy.

The mechanisms underlying the biological activities of this compound appear to involve:

  • Inhibition of Glycolysis : Similar to other halogenated compounds, it may inhibit key glycolytic enzymes, thereby disrupting energy metabolism in cancer cells .
  • Induction of Oxidative Stress : The generation of ROS leads to cellular stress responses that can trigger apoptosis in cancer cells .
  • Tubulin Interaction : Compounds like this compound can interfere with microtubule dynamics, which is critical for cell division .

Properties

Molecular Formula

C17H14ClF2NO5S2

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C17H14ClF2NO5S2/c18-14-7-10(1-3-16(14)20)21-17(22)13-8-11(2-4-15(13)19)28(25,26)12-5-6-27(23,24)9-12/h1-4,7-8,12H,5-6,9H2,(H,21,22)

InChI Key

MKPVHGGRRVTCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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